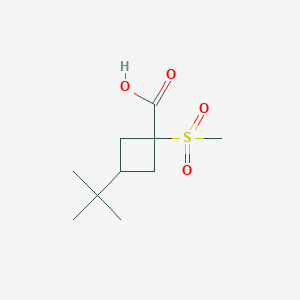

3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid

Description

3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a tert-butyl group at the 3-position and a methanesulfonyl (mesyl) group at the 1-position, adjacent to the carboxylic acid moiety. This structure confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing sulfonyl group and steric hindrance from the bulky tert-butyl substituent. The methanesulfonyl group may improve metabolic stability and solubility in polar solvents compared to ether or thioether analogs, making it a promising candidate for drug discovery pipelines .

Properties

Molecular Formula |

C10H18O4S |

|---|---|

Molecular Weight |

234.31 g/mol |

IUPAC Name |

3-tert-butyl-1-methylsulfonylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O4S/c1-9(2,3)7-5-10(6-7,8(11)12)15(4,13)14/h7H,5-6H2,1-4H3,(H,11,12) |

InChI Key |

MBXXVNHBCRLIAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC(C1)(C(=O)O)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced microreactor systems to control reaction parameters precisely, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl and methanesulfonyl groups play crucial roles in its reactivity, influencing its binding affinity and specificity towards various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Target Compound :

- 3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic Acid Substituents: Tert-butyl (electron-donating, steric bulk) + methanesulfonyl (electron-withdrawing, polar).

Analog 1 : 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid (CAS 1899832-83-7)

- Substituents: Tert-butoxy (electron-donating ether group).

- Molecular Weight: 172.22 g/mol.

- Purity: ≥95%.

- Applications: Pharmaceutical intermediates (e.g., drug candidates targeting metabolic diseases), agrochemicals.

- Comparison: The tert-butoxy group is less polar than methanesulfonyl, resulting in lower acidity and reduced solubility in polar solvents. This limits its utility in aqueous-phase reactions but enhances lipophilicity for membrane penetration in drug design.

Analog 2 : 1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic Acid (CAS 1492778-07-0)

- Substituents: Tert-butylsulfanyl (thioether group, moderately electron-donating).

- Key Features: Thioether’s lower polarity compared to sulfonyl reduces acidity and metabolic stability.

- Applications: Intermediate in agrochemical synthesis (e.g., herbicides) due to sulfur’s role in bioactivity.

Analog 3 : 1-(tert-Butylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic Acid (CAS 1478726-63-4)

- Substituents: Tert-butylsulfanyl + dimethylcyclobutane.

- Key Features: Increased steric hindrance from dimethyl groups slows reaction kinetics but enhances thermal stability.

- Applications: Specialty polymers and high-performance materials.

Physicochemical and Functional Properties

Biological Activity

3-Tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group, a methanesulfonyl group, and a cyclobutane ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The compound's molecular formula is with a molecular weight of 234.31 g/mol. The structural uniqueness of this compound contributes to its reactivity and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H18O4S |

| Molecular Weight | 234.31 g/mol |

| IUPAC Name | 3-tert-butyl-1-methylsulfonylcyclobutane-1-carboxylic acid |

| InChI | InChI=1S/C10H18O4S/c1-9(2,3)7-5... |

| Canonical SMILES | CC(C)(C)C1CC(C1)(C(=O)O)S(=O)(=O)C |

The biological activity of 3-tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The tert-butyl and methanesulfonyl groups enhance its binding affinity to various enzymes and receptors, influencing critical biochemical pathways. This interaction can modulate cellular processes, leading to its observed biological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Studies have explored the anticancer properties of 3-tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic use in oncology.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of the compound, it was found that at concentrations as low as 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anticancer Evaluation

A separate investigation into the anticancer properties revealed that the compound exhibited an IC50 value of approximately 31 µM against HeLa cells. The study utilized fluorescence imaging to track cell viability and apoptosis induction, indicating that the compound may trigger apoptotic pathways in cancer cells .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 3-tert-butyl-1-methanesulfonylcyclobutane-1-carboxylic acid:

- Lipophilicity : The presence of the tert-butyl group increases lipophilicity, enhancing membrane permeability and potentially improving bioavailability.

- Metabolic Stability : Research suggests that modifications to the structure can influence metabolic stability, which is crucial for maintaining therapeutic levels in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.